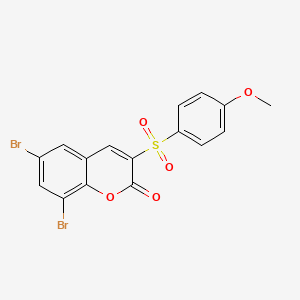

6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6,8-dibromo-3-(4-methoxyphenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2O5S/c1-22-11-2-4-12(5-3-11)24(20,21)14-7-9-6-10(17)8-13(18)15(9)23-16(14)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCGSLYSEXYRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the bromination of a chromen-2-one precursor, followed by the introduction of the methoxybenzenesulfonyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The sulfonylation step may involve the use of sulfonyl chlorides and a base such as pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and sulfonylation steps, as well as advanced purification techniques like recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the sulfonyl group.

Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and sulfonyl group may play a role in binding to biological macromolecules, leading to inhibition or modulation of enzymatic activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Coumarins with Antifungal Activity

- 6,8-Dibromo-3-(1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoro-1-hydroxyethyl)-2H-chromen-2-one (Compound 3hd) Structure: Shares the 6,8-dibromo coumarin core but features a trifluoro-hydroxyethyl-pyrrole substituent at position 3. NMR data (δ 7.97 ppm for aromatic protons) and HRMS ([M-H]−: 521.9319) confirm structural integrity . Comparison: The 4-methoxybenzenesulfonyl group in the target compound may offer enhanced metabolic stability over the pyrrole-trifluoroethanol moiety due to reduced susceptibility to oxidative degradation .

- 6-Chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one Structure: Chlorine at position 6 and an indole-carbonyl group at position 3. The indole moiety likely enhances membrane penetration via hydrophobic interactions . Comparison: Bromine’s larger atomic radius in the target compound may improve target binding through stronger van der Waals interactions compared to chlorine .

Coumarin-Thiazole Hybrids with Antimycobacterial Activity

- 3-(2-Aminothiazol-4-yl)-6,8-dichloro-2H-chromen-2-one (SVM series) Structure: Dichloro substitution at 6,8 positions and an aminothiazole group at position 3. Activity: MIC values of 0.5–4 μg/mL against Mycobacterium tuberculosis H37Rv, surpassing standard drugs like rifampicin . Comparison: The dichloro vs. dibromo substitution may reduce steric hindrance, but bromine’s electronegativity could enhance interactions with hydrophobic enzyme pockets. The sulfonyl group in the target compound may offer better solubility for in vivo applications .

Enzyme Inhibitors and Anticancer Agents

6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one

- Structure : Dichloro substitution and a 3-methoxyphenyl group at position 3.

- Activity : Inhibits MARK4 kinase (IC50: 7.8 μM) and reduces HepG2 cell viability (IC50: 15.92 μM) .

- Comparison : The target compound’s sulfonyl group could provide stronger hydrogen-bonding interactions with kinase ATP-binding sites compared to the methoxyphenyl group.

7-Hydroxycoumarin (Metabolite of Coumarin)

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

The compound 6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one , a derivative of coumarin, has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : CHBrOS

- Molecular Weight : 408.13 g/mol

This compound features a coumarin backbone with bromine substitutions and a methoxybenzenesulfonyl group, which may influence its biological activity.

Antimicrobial Activity

Research has indicated that coumarin derivatives exhibit significant antimicrobial properties. A study highlighted the leishmanicidal activity of synthetic coumarins, suggesting that compounds similar to this compound could also possess potent effects against pathogens like Leishmania spp. In vitro assays demonstrated that certain coumarins had comparable efficacy to established treatments such as amphotericin B, with selectivity indices indicating lower toxicity to mammalian cells compared to their antiparasitic effects .

Anti-inflammatory Properties

Coumarins are known for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in various cell lines. This property is crucial in developing therapeutic agents for inflammatory diseases.

Anticancer Activity

Recent studies have shown that coumarin derivatives can induce apoptosis in cancer cells. For instance, research on related compounds demonstrated their ability to trigger cell cycle arrest and apoptosis through the activation of caspase pathways. The specific mechanisms by which this compound exerts anticancer effects warrant further investigation.

Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of pathogen growth | |

| Anti-inflammatory | Cytokine modulation | |

| Anticancer | Induction of apoptosis |

Case Study 1: Leishmaniasis Treatment

A study examined the efficacy of coumarin derivatives in treating Leishmania infections. The results indicated that specific compounds exhibited significant leishmanicidal activity, reducing parasite load in infected tissues. This suggests that this compound could be a candidate for further development as an antileishmanial agent .

Case Study 2: Cancer Cell Lines

In vitro studies on cancer cell lines treated with coumarin derivatives revealed alterations in cell viability and proliferation rates. The data suggested that these compounds could effectively target cancer cells while sparing normal cells, indicating their potential as selective anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.